molecular formula C15H23N3O B252843 N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide

N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide

Cat. No. B252843
M. Wt: 261.36 g/mol
InChI Key: AZHYGALZZYVORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future research directions.

Mechanism of Action

The mechanism of action of N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines and the growth of cancer cells.
Biochemical and Physiological Effects:
N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. It has also been shown to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide. One potential direction is to study its potential use in the treatment of autoimmune diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines. Another potential direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments for cancer and other diseases. Additionally, further research could be carried out to optimize the synthesis method and improve the stability of the compound.

Synthesis Methods

The synthesis of N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide is carried out by using a combination of chemical reactions. The starting material used for the synthesis is 4-cyano-pyridine, which undergoes a reaction with cyclohexylamine to form N-cyclohexyl-4-cyanopyridine. This intermediate is then reacted with 3-chloropropylamine to form the final product, N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide.

Scientific Research Applications

N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide has been extensively used in scientific research for its potential applications in various fields. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-[3-(cyclohexylamino)propyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H23N3O/c19-15(13-7-11-16-12-8-13)18-10-4-9-17-14-5-2-1-3-6-14/h7-8,11-12,14,17H,1-6,9-10H2,(H,18,19)

InChI Key

AZHYGALZZYVORJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCCNC(=O)C2=CC=NC=C2

Canonical SMILES

C1CCC(CC1)NCCCNC(=O)C2=CC=NC=C2

Origin of Product

United States

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